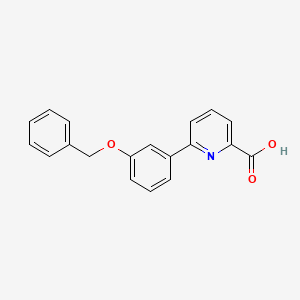

6-(3-Benzyloxyphenyl)picolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(3-Benzyloxyphenyl)picolinic acid is a chemical compound with the molecular formula C19H15NO3 and a molecular weight of 305.33 g/mol . It is known for its potential therapeutic applications in medicinal chemistry. The compound features a picolinic acid core substituted with a benzyloxyphenyl group, which contributes to its unique chemical properties.

Métodos De Preparación

The synthesis of 6-(3-Benzyloxyphenyl)picolinic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-benzyloxybenzaldehyde and picolinic acid.

Reaction Conditions: The key step involves a condensation reaction between 3-benzyloxybenzaldehyde and picolinic acid under acidic or basic conditions to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound with high purity.

Análisis De Reacciones Químicas

6-(3-Benzyloxyphenyl)picolinic acid undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

6-(3-Benzyloxyphenyl)picolinic acid has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 6-(3-Benzyloxyphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. The compound binds to these proteins, altering their structure and disrupting zinc binding, which inhibits their function . This mechanism is particularly relevant in the context of its potential antiviral and immunomodulatory effects .

Comparación Con Compuestos Similares

6-(3-Benzyloxyphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as:

Picolinic Acid: A simpler derivative with a carboxylic acid group at the 2-position of the pyridine ring.

Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.

Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.

The uniqueness of this compound lies in its benzyloxyphenyl substitution, which imparts distinct chemical and biological properties compared to its simpler counterparts .

Actividad Biológica

6-(3-Benzyloxyphenyl)picolinic acid is a derivative of picolinic acid, characterized by its unique structure that includes a benzyloxyphenyl group at the 6-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antitumor effects, interactions with various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₁₅NO₃

- Molecular Weight : Approximately 305.33 g/mol

The presence of the benzyloxy group enhances the lipophilicity of the compound, which may influence its bioavailability and interaction with biological systems. The picolinic acid backbone contributes to its pharmacological properties, making it an interesting candidate for further research.

Biological Activities

Research has indicated that derivatives of picolinic acid, including this compound, exhibit a variety of biological activities:

- Antitumor Activity : Picolinic acid derivatives have shown potential in inhibiting tumor cell growth. The specific mechanisms through which this compound exerts its antitumor effects are yet to be fully elucidated but are believed to involve modulation of signaling pathways related to cell proliferation and apoptosis.

- Enzyme Inhibition : Studies suggest that this compound may interact with various enzymes, potentially acting as an inhibitor. For instance, similar compounds have been investigated for their ability to inhibit metallo-β-lactamases (MBLs), which are critical in antibiotic resistance .

- Antioxidant Properties : Preliminary studies indicate that derivatives of picolinic acid may possess antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

Understanding the mechanisms through which this compound operates is crucial for its development as a therapeutic agent. Potential mechanisms include:

- Metal Ion Chelation : Similar compounds have demonstrated the ability to chelate metal ions, which can alter enzyme activity and stability . This property may contribute to its effectiveness against certain bacterial strains by inhibiting their enzymatic defenses.

- Cell Cycle Modulation : Picolinic acid derivatives have been associated with cell cycle arrest in cancer cells, suggesting that this compound may interfere with cellular proliferation pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-(3-Trifluoromethyl)phenoxy)picolinic acid | Structure | Contains trifluoromethyl group; potential for enhanced lipophilicity. |

| 5-(4-Benzyloxyphenyl)picolinic acid | Structure | Similar benzyloxy substitution but at the 5-position; may exhibit different biological activity. |

| Picolinic Acid | Structure | The parent compound; serves as a basis for comparison in biological activity studies. |

The structural variations among these compounds can significantly influence their solubility, biological activity, and interactions with molecular targets.

Case Studies and Research Findings

Propiedades

IUPAC Name |

6-(3-phenylmethoxyphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)18-11-5-10-17(20-18)15-8-4-9-16(12-15)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCOOKAPIOCXQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC(=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688424 |

Source

|

| Record name | 6-[3-(Benzyloxy)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261958-40-0 |

Source

|

| Record name | 6-[3-(Benzyloxy)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.